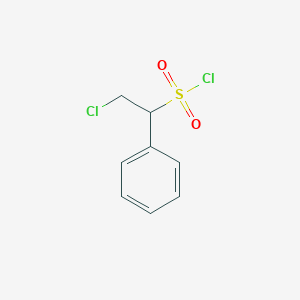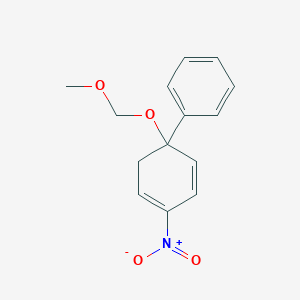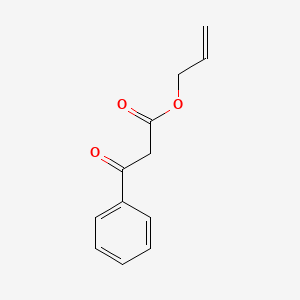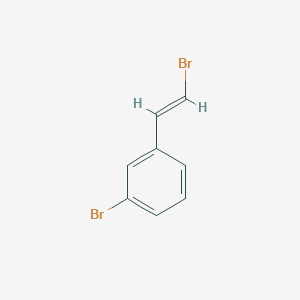![molecular formula C12H13N3O2 B14804452 N'-(5-oxo-4,5-dihydro-3H-benzo[b]azepin-2-yl)acetohydrazide](/img/structure/B14804452.png)
N'-(5-oxo-4,5-dihydro-3H-benzo[b]azepin-2-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-oxo-4,5-dihydro-3H-benzo[b]azepin-2-yl)acetohydrazide is a chemical compound that belongs to the class of azepine derivatives. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of a benzo[b]azepine core structure with an acetohydrazide functional group. It has garnered interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-oxo-4,5-dihydro-3H-benzo[b]azepin-2-yl)acetohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base to form the benzo[b]azepine core. This intermediate is then reacted with hydrazine hydrate to introduce the acetohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are compatible with large-scale production can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(5-oxo-4,5-dihydro-3H-benzo[b]azepin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted azepine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(5-oxo-4,5-dihydro-3H-benzo[b]azepin-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]azepine derivatives: Compounds with similar core structures but different functional groups.
Hydrazide derivatives: Compounds with similar acetohydrazide groups but different core structures.
Uniqueness
N’-(5-oxo-4,5-dihydro-3H-benzo[b]azepin-2-yl)acetohydrazide is unique due to its specific combination of the benzo[b]azepine core and the acetohydrazide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N'-(5-oxo-3,4-dihydro-1-benzazepin-2-yl)acetohydrazide |
InChI |
InChI=1S/C12H13N3O2/c1-8(16)14-15-12-7-6-11(17)9-4-2-3-5-10(9)13-12/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
KRDFJIXRKPBRNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=NC2=CC=CC=C2C(=O)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B14804372.png)
![(2E)-4-{[2-(dimethylcarbamoyl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14804377.png)




![Carbamic acid, N-[4-[[3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl]amino]butyl]-N-[3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, 1,1-dimethylethyl ester](/img/structure/B14804403.png)


![5-amino-2-[bis(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14804422.png)
![2-[2-[3,5-dihydroxy-2-[[(1R,6S,10R,14R,15R,18S)-17-hydroxy-10-(hydroxymethyl)-6,10,14,15,21,21-hexamethyl-23-oxahexacyclo[16.4.2.01,18.02,15.05,14.06,11]tetracos-3-en-9-yl]oxy]-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14804428.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}benzonitrile](/img/structure/B14804436.png)


